2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone
CAS No.: 853319-72-9
Cat. No.: VC16055881
Molecular Formula: C20H20ClNO
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853319-72-9 |
|---|---|
| Molecular Formula | C20H20ClNO |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one |
| Standard InChI | InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3 |
| Standard InChI Key | RZWSUERLDBOHOR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one, precisely describes its structural features. The isoquinolinone scaffold consists of a bicyclic system merging a benzene ring with a pyridone moiety. At position 7, a chlorine atom substitutes the aromatic ring, while a 4-tert-butylbenzyl group attaches to the nitrogen at position 2 via a methylene linker. This configuration is corroborated by its SMILES notation (CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl) and InChIKey (RZWSUERLDBOHOR-UHFFFAOYSA-N) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀ClNO | |
| Molecular Weight | 325.8 g/mol | |
| CAS Registry | 853319-72-9 | |
| Topological Polar SA | 38.8 Ų (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Structural Modification
Structural Analogues and SAR
Modifications to the benzyl substituent significantly impact biological activity in related compounds. For instance:
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Chloro positioning: 2,4-Dichlorobenzyl analogs exhibit enhanced kinase selectivity compared to monosubstituted derivatives .
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Steric effects: tert-Butyl groups improve metabolic stability by shielding labile positions from oxidative enzymes .
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Linker optimization: Replacing methylene with carboxamide spacers alters target engagement profiles .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Storage | -20°C, desiccated, under argon |
| Disposal | Incineration per local regulations |
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